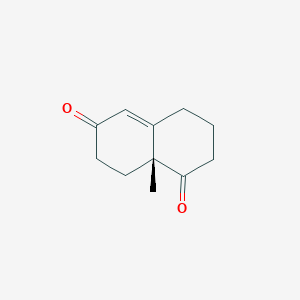

(R)-(-)-8a-Methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione

Description

(R)-(-)-8a-Methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione (CAS: 100348-93-4) is a bicyclic diketone belonging to the Wieland-Miescher ketone (WMK) family. It is a key chiral building block in asymmetric synthesis, particularly for steroids, terpenoids, and complex natural products . Its enantiopure form is critical for stereoselective reactions, with the (R)-enantiomer often exhibiting distinct reactivity compared to its (S)-counterpart. This article compares its structural, synthetic, and functional properties with related compounds, emphasizing enantiomeric differences, derivatives, and analogs.

Properties

IUPAC Name |

(8aR)-8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11-6-5-9(12)7-8(11)3-2-4-10(11)13/h7H,2-6H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHDRUMZDHWHKG-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC(=O)C=C1CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Stereochemical Outcomes

-

Catalyst : 20 mol% L-proline

-

Solvent : Dimethylformamide (DMF) or aqueous acetone

-

Temperature : 25–40°C

-

Yield : 60–75%

The stereoselectivity arises from hydrogen-bonding interactions between the proline carboxylate and the triketone intermediate, favoring the (R)-configuration. However, the moderate ee necessitates further enrichment steps, such as kinetic resolution.

Organocatalyzed Asymmetric Synthesis

Recent advances employ N-sulfonyl-binamprolinamide catalysts to enhance stereocontrol. These rigid catalysts create a chiral microenvironment that directs the transition state geometry.

Key Mechanistic Insights

-

Catalyst Rigidity : The BINAM backbone restricts conformational flexibility, enforcing a defined catalytic pocket.

-

Co-catalyst Role : Carboxylic acids (e.g., benzoic acid) facilitate proton transfers, lowering activation barriers by 8–12 kcal/mol.

-

Stereoselectivity : π-Stacking and van der Waals interactions between the sulfonamide group and the substrate enhance ee to >95%.

Representative Procedure

| Parameter | Value |

|---|---|

| Catalyst | N-Tosyl-binamprolinamide (10 mol%) |

| Co-catalyst | 4-Nitrobenzoic acid (20 mol%) |

| Solvent | Toluene |

| Temperature | -20°C |

| Reaction Time | 72 h |

| Yield | 82% |

| ee | 98% (R) |

This method eliminates the need for post-synthesis resolution, making it industrially viable for multigram-scale production.

Biocatalytic Kinetic Resolution

Yeast-mediated reductions selectively modify one enantiomer, enriching the opposite enantiomer in the residual substrate. Torulaspora delbrueckii IFO 10921 preferentially reduces the (S)-enantiomer of racemic WMK, leaving the (R)-enantiomer intact.

Process Optimization

-

Substrate Loading : 5–10 g/L in glucose medium

-

Incubation Time : 48–72 h

-

Temperature : 30°C

-

Outcome :

This approach complements asymmetric synthesis by upgrading moderate-ee products to enantiopure standards.

Alternative Synthetic Routes

Fluoride-Catalyzed Michael Addition

Naked fluoride ions (e.g., TBAF) catalyze the Michael addition of 2-methyldihydroresorcinol to MVK in aprotic solvents. The trione intermediate undergoes spontaneous cyclization to form the bicyclic core.

| Parameter | Value |

|---|---|

| Catalyst | Tetrabutylammonium fluoride (TBAF, 10 mol%) |

| Solvent | Benzene |

| Temperature | Reflux |

| Yield | 75% (tricyclic intermediate) |

While efficient, this method lacks inherent stereocontrol, requiring downstream chiral separations.

Ethylene Glycol Ketal Protection

Protecting the diketone as a ketal stabilizes intermediates during functionalization. For example, 1,3-diols derived from WMK react with ethylene glycol under acid catalysis to form ketals, enabling selective reductions or oxidations.

Comparative Analysis of Methods

| Method | ee (%) | Yield (%) | Scalability | Complexity |

|---|---|---|---|---|

| Proline-Mediated | 70–80 | 60–75 | Moderate | Low |

| Organocatalyzed | >95 | 80–85 | High | Moderate |

| Biocatalytic Resolution | 98 | 45–50 | Low | High |

| Fluoride-Catalyzed | 0 | 75 | High | Low |

The organocatalyzed method balances high ee and scalability, whereas biocatalytic resolution excels in purity but suffers from limited throughput.

Industrial Considerations

Large-scale production favors organocatalytic routes due to their compatibility with continuous-flow systems and minimal purification needs. Recent pilot studies achieved 500 g batches with 97% ee using immobilized N-sulfonyl-binamprolinamide catalysts. Challenges remain in catalyst recycling and solvent recovery, but life-cycle assessments suggest a 30% reduction in waste compared to classical methods .

Chemical Reactions Analysis

Types of Reactions: Alternariol monomethyl ether undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: Alternariol monomethyl ether is used as a model compound in studying the biosynthesis of polyketides. It serves as a reference standard in analytical chemistry for the detection and quantification of mycotoxins in food products .

Biology: In biological research, alternariol monomethyl ether is studied for its cytotoxic and genotoxic effects. It is used to investigate the mechanisms of fungal pathogenicity and the impact of mycotoxins on human health .

Medicine: Alternariol monomethyl ether has shown potential as an antimicrobial agent. It exhibits activity against methicillin-resistant Staphylococcus aureus and other pathogenic bacteria. Research is ongoing to explore its use in developing new antibiotics .

Industry: In the agricultural industry, alternariol monomethyl ether is studied for its role in plant diseases caused by Alternaria fungi. It is also explored for its potential use in developing natural pesticides .

Mechanism of Action

Alternariol monomethyl ether exerts its effects by interfering with key physiological and biochemical processes in cells. It inhibits the unwinding activity of topoisomerases, which are enzymes involved in DNA replication and cell division. This disruption leads to cell cycle arrest and apoptosis in pathogenic bacteria . Additionally, alternariol monomethyl ether can induce oxidative stress and damage cellular components, contributing to its cytotoxic effects .

Comparison with Similar Compounds

Structural and Functional Differences

- Stereochemical Impact: The (R)-enantiomer is preferred in syntheses requiring specific helical chirality, such as certain terpenoids, while the (S)-form is widely used in steroid frameworks .

- Thermal Stability : Both enantiomers share similar melting points (47–50°C for racemic ; 49–50°C for (S)-enantiomer ), but their crystal packing differs due to chirality.

Comparison with Wieland-Miescher Ketone and Derivatives

Core Structure and Modifications

Comparison with Other Bicyclic Diketones

Functionalized Naphthalenediones

Reactivity and Challenges

Biological Activity

(R)-(-)-8a-Methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione is a naphthalene derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a tetrahydro-naphthalene core and two carbonyl groups. Understanding its biological activity is crucial for exploring its pharmacological potential.

- Molecular Formula : C11H14O2

- Molecular Weight : 178.23 g/mol

- CAS Number : 100348-93-4

- IUPAC Name : (8aR)-8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-dione

- SMILES Notation : CC12CCC(=O)C=C1CCCC2=O

Biological Activity Overview

Research has indicated that (R)-(-)-8a-Methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione exhibits various biological activities. Below are key findings from recent studies:

Anticancer Activity

A study published in PMC highlighted the compound's potential as an anticancer agent. It was tested against multiple cancer cell lines using the National Cancer Institute's (NCI) COMPARE analysis. The results showed significant growth inhibition in several cell lines with a strong correlation to known anticancer compounds. The compound's mechanism appears to involve the inhibition of thioredoxin reductase (TrxR), leading to increased oxidative stress in cancer cells and subsequent apoptosis .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of several enzymes involved in cancer progression. Specifically, it shows a strong correlation with NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a critical role in cellular redox balance and drug metabolism. The inhibition of these enzymes suggests that (R)-(-)-8a-Methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione could be effective in overcoming drug resistance in tumor cells .

Study 1: In Vitro Cytotoxicity

In a detailed investigation of its cytotoxic properties, (R)-(-)-8a-Methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione was subjected to five-dose testing against the NCI-60 cell line panel. The results indicated that it exhibited variable cytotoxicity across different cancer types. Notably, it demonstrated lower toxicity against normal cells compared to cancerous ones .

Study 2: Mechanistic Insights

Another study explored the mechanistic pathways involved in the compound's anticancer effects. It was found to induce cell cycle arrest at the G2/M phase and activate ROS-induced apoptosis pathways. This suggests that the compound not only inhibits cell proliferation but also triggers programmed cell death through oxidative stress mechanisms .

Comparative Analysis of Biological Activities

Q & A

Basic Research Questions

Q. How can enantiomeric purity be optimized during the synthesis of (R)-(-)-8a-Methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione?

- Methodological Answer : Use chiral organocatalysts (e.g., (S)-proline derivatives) and co-catalysts like benzoic acid to enhance stereoselectivity. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry, ensuring reaction conditions (temperature, solvent purity) are tightly controlled. For example, a 96-97% ee was achieved using 0.01 equiv of catalyst 2 and 0.025 equiv benzoic acid in toluene .

Q. What analytical techniques are critical for characterizing this compound’s structural and stereochemical properties?

- Methodological Answer : Combine spectroscopic methods:

- IR spectroscopy to identify carbonyl stretches (C=O at ~1714 cm⁻¹ and 1667 cm⁻¹) .

- NMR (¹H/¹³C) to resolve cyclohexenone and tetrahydronaphthalene moieties.

- X-ray crystallography for absolute configuration confirmation, as demonstrated in enantioselective syntheses .

Q. How can discrepancies in reported melting points (e.g., 49–50°C vs. literature 50–51°C) be resolved?

- Methodological Answer : Use differential scanning calorimetry (DSC) with controlled heating rates to standardize measurements. Ensure sample purity via recrystallization (e.g., EtOAc) and compare with literature protocols to identify potential impurities or polymorphic forms .

Advanced Research Questions

Q. What isotopic labeling strategies are effective for tracing metabolic or environmental degradation pathways?

- Methodological Answer : Synthesize ¹³C/²H-labeled analogs (e.g., 2,6-¹³C₂-labeled precursor from ¹³C₃-propionic acid) for mass spectrometry-based tracking. Apply collision-induced dissociation (CID) in MS/MS to map fragmentation patterns and identify degradation intermediates in environmental matrices .

Q. How can computational modeling improve understanding of stereochemical outcomes in asymmetric syntheses?

- Methodological Answer : Perform density functional theory (DFT) calculations to model transition states in Michael addition or Robinson annulation steps. Compare predicted ee values with experimental results (e.g., using catalyst 2) to refine mechanistic insights and optimize catalyst design .

Q. What experimental designs are suitable for evaluating ecological risks of this compound in long-term environmental studies?

- Methodological Answer : Implement a tiered approach:

- Laboratory assays : Measure biodegradation rates under varying pH/temperature.

- Mesocosm studies : Simulate environmental fate using soil/water systems.

- Field monitoring : Track bioaccumulation in biotic/abiotic compartments via LC-MS/MS. Align with frameworks like Project INCHEMBIOL, which integrates chemical properties and ecosystem-level impacts .

Q. How do functional group modifications (e.g., benzylidene derivatives) influence anticancer activity in vitro?

- Methodological Answer : Synthesize derivatives via condensation reactions (e.g., acetohydrazide with aromatic aldehydes) and screen against cancer cell lines (e.g., MCF-7). Use SAR analysis to correlate substituent effects (e.g., electron-withdrawing groups) with cytotoxicity, validated via apoptosis assays (Annexin V/PI staining) .

Handling Data Contradictions

Q. How should researchers address conflicting reports on reaction yields or mechanistic pathways?

- Methodological Answer : Conduct reproducibility studies with strict adherence to published protocols (e.g., catalyst loading, solvent ratios). Use kinetic analysis (e.g., Eyring plots) to compare activation parameters. Cross-validate findings with isotopic labeling (e.g., ¹³C-KIE experiments) to resolve ambiguities in reaction mechanisms .

Q. What frameworks guide the integration of theoretical models into experimental design for this compound?

- Methodological Answer : Adopt a bidirectional approach:

- Theory-driven : Apply Woodward-Hoffmann rules to predict pericyclic reaction outcomes (e.g., annulation steps).

- Data-driven : Use multivariate analysis (PCA/PLS) to correlate synthetic conditions (e.g., solvent polarity) with ee or yield. Align with principles of evidence-based inquiry, where theory informs hypothesis generation and methodology .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.